molecular formula C12H14N2O2S B2996912 2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole CAS No. 863668-11-5

2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole

Cat. No.: B2996912
CAS No.: 863668-11-5
M. Wt: 250.32
InChI Key: XRLSZXLOVAUTJE-UHFFFAOYSA-N
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Description

2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole is a heterocyclic compound with a molecular formula of C₁₂H₁₄N₂O₂S and a molecular weight of 250.317 g/mol . This compound features a benzimidazole core linked to a tetrahydrothiophene ring with a sulfone group. It is known for its diverse applications in scientific research and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole typically involves the reaction of benzimidazole derivatives with tetrahydrothiophene-1,1-dioxide. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the benzimidazole, followed by nucleophilic substitution with tetrahydrothiophene-1,1-dioxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the tetrahydrothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole, 2-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]
  • 2-[(1,1-Dioxidotetrahydro-3-thiophenyl)methyl]-1H-benzimidazole

Uniqueness

2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole is unique due to its specific structural features, such as the combination of a benzimidazole core with a tetrahydrothiophene ring containing a sulfone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, effects on parasitic infections, and other relevant pharmacological effects.

  • Chemical Name : this compound
  • CAS Number : 863668-11-5
  • Molecular Formula : C12_{12}H14_{14}N2_2O2_2S
  • Molecular Weight : 250.32 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly its anticancer and antiparasitic properties.

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For example, a study on related benzimidazole compounds demonstrated their effectiveness against chronic myeloid leukemia (CML) cells. The derivatives showed cytotoxic effects and induced apoptosis in both imatinib-sensitive (K562S) and resistant (K562R) cell lines. The mechanism involved caspase activation and inhibition of P-glycoprotein activity .

Table 1: Summary of Anticancer Effects

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundK562SNot specifiedInduces apoptosis via caspase activation
Related derivativesK562RNot specifiedInhibits P-glycoprotein activity

Antiparasitic Activity

Another significant area of research involves the antiparasitic activity of benzimidazole derivatives. A study focusing on 2H-benzimidazole 1,3-dioxide derivatives revealed potent activity against Trypanosoma cruzi and Leishmania spp., with some compounds showing IC50 values less than 5 µM. Importantly, these compounds exhibited selective toxicity towards the parasites while being non-toxic to murine macrophages at similar concentrations .

Table 2: Antiparasitic Activity Data

CompoundParasite TypeIC50 (µM)Toxicity to Macrophages
Derivative 28T. cruzi<5Non-toxic at 30x IC50
Derivative 33Leishmania spp.<5Non-toxic at 30x IC50

Case Study 1: Anticancer Efficacy

A recent publication explored the efficacy of several benzimidazole derivatives in overcoming imatinib resistance in CML treatment. The study found that specific derivatives not only inhibited cell proliferation but also enhanced apoptosis through the modulation of apoptotic gene expression profiles .

Case Study 2: Selective Antiparasitic Action

In vivo studies involving derivatives of benzimidazole were conducted using an acute model of Chagas disease. The results indicated that certain compounds significantly improved survival rates compared to standard treatments like Benznidazole, showcasing their potential as new therapeutic agents against parasitic infections .

Properties

IUPAC Name

3-(1H-benzimidazol-2-ylmethyl)thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c15-17(16)6-5-9(8-17)7-12-13-10-3-1-2-4-11(10)14-12/h1-4,9H,5-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLSZXLOVAUTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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